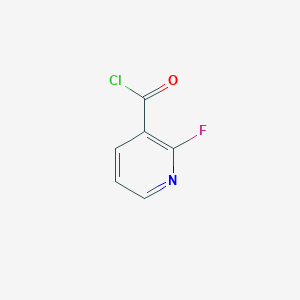

2-Fluoropyridine-3-carbonyl chloride

Description

Properties

IUPAC Name |

2-fluoropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5(10)4-2-1-3-9-6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHBILBNECDYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620824 | |

| Record name | 2-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119899-26-2 | |

| Record name | 2-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoropyridine-3-carbonyl chloride synthesis and properties

A Technical Guide to 2-Fluoropyridine-3-carbonyl chloride: Synthesis, Properties, and Applications

Abstract

This compound is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The presence of a fluorine atom on the pyridine ring profoundly influences the molecule's electronic properties, enhancing its utility in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, focusing on robust and scalable laboratory methods. It further details the compound's physicochemical properties, reactivity, and applications, particularly its role as a versatile acylating agent in drug discovery. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of a pyridine scaffold is a cornerstone of modern medicinal chemistry, with numerous FDA-approved drugs featuring this heterocycle.[1] Furthermore, the strategic introduction of fluorine atoms into drug candidates is a widely employed tactic to modulate key physicochemical and pharmacological properties, such as metabolic stability, bioavailability, and binding affinity.[2] Consequently, molecules that combine both a pyridine core and a fluorine substituent, like this compound, are highly valuable intermediates for drug discovery programs.[3]

This compound serves as a powerful electrophilic reagent, enabling the direct introduction of the 2-fluoronicotinoyl moiety into a wide range of nucleophilic substrates. Its high reactivity, driven by the acyl chloride functional group, combined with the unique electronic characteristics imparted by the 2-fluoro substituent, makes it a versatile tool for accessing novel chemical space in the development of new therapeutic agents.

Synthesis and Mechanism

The most direct and common route to this compound is the chlorination of its corresponding carboxylic acid precursor, 2-Fluoropyridine-3-carboxylic acid. This transformation is a staple in organic synthesis, with several reliable reagents available for effecting the conversion.

Choice of Chlorinating Agent: A Mechanistic Perspective

The conversion of a carboxylic acid to an acyl chloride involves the transformation of the hydroxyl group into a better leaving group. Two of the most effective and widely used reagents for this purpose are oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂).[4]

-

Oxalyl Chloride: Often the reagent of choice for milder reaction conditions. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at room temperature and is frequently catalyzed by a trace amount of N,N-dimethylformamide (DMF).[4][5] The byproducts of the reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies purification of the desired acyl chloride.[6] The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species in the catalytic cycle.[7][8]

-

Thionyl Chloride (SOCl₂): A more aggressive reagent that can also be used neat or in a solvent.[4] The reaction often requires heating to proceed to completion.[9] Like oxalyl chloride, its byproducts (SO₂ and HCl) are gaseous, facilitating an easy workup.

The choice between these reagents often depends on the sensitivity of other functional groups within the substrate. For complex molecules with delicate functionalities, the milder conditions offered by the oxalyl chloride/DMF system are generally preferred.[5]

Mechanistic Pathway of Chlorination

The underlying mechanism for both reagents involves a nucleophilic attack from the carboxylic acid's carbonyl oxygen onto the chlorinating agent, followed by the elimination of a chloride ion. This converts the hydroxyl group into a superior leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield the final acyl chloride product and gaseous byproducts.

Caption: Synthetic utility of this compound.

This dual reactivity makes it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies. A researcher can first generate a series of amides or esters and then explore substitutions at the C2 position, rapidly accessing a diverse set of analogues from a common intermediate.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of this compound is paramount for ensuring laboratory safety.

-

Hazards: The primary hazards are associated with its reactivity and the products of its hydrolysis.

-

Corrosive: It is a potent lachrymator and is corrosive to skin, eyes, and the respiratory tract. It reacts with moisture in the air and on tissues to release HCl. [10] * Moisture Sensitive: Must be handled under anhydrous conditions to prevent decomposition.

-

Toxicity: Fluorinated organic compounds and acyl chlorides should be handled with care, assuming high toxicity.

-

-

Personal Protective Equipment (PPE): Always use this compound inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Safety goggles and a face shield.

-

Chemically resistant gloves (e.g., nitrile or neoprene).

-

A flame-resistant lab coat.

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area. It should be stored away from water, alcohols, amines, and other nucleophilic substances.

Conclusion

This compound is a highly versatile and reactive building block that empowers medicinal chemists and drug development professionals. Its synthesis from the corresponding carboxylic acid is straightforward, utilizing standard chlorination methodologies. The compound's value lies in its dual reactivity: the acyl chloride handle for robust amide and ester formation, and the 2-fluoro group which activates the pyridine ring for subsequent nucleophilic aromatic substitution. This combination allows for the rapid and efficient synthesis of diverse molecular scaffolds, making it an indispensable tool in the quest for novel and effective therapeutic agents. Proper adherence to safety and handling protocols is essential to harness its full synthetic potential.

References

- PubChem. (n.d.). 2-Chloro-6-fluoropyridine-3-carbonyl chloride. National Center for Biotechnology Information.

- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

- Various Authors. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.

- Various Authors. (n.d.). DMF‐catalysed chlorination of carboxylic acids. ResearchGate.

- Groves, J. T., & Ahn, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6.

- Groves, J. T., & Ahn, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.

- Kar, G. K., & El-Emary, T. I. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. ResearchGate.

- Various Authors. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Organic Syntheses. (n.d.). Procedure for a related reaction.

- PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride.

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. columbia.edu [columbia.edu]

- 7. echemi.com [echemi.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Chloro-6-fluoropyridine-3-carbonyl chloride | C6H2Cl2FNO | CID 141229858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Fluoropyridine-3-carbonyl chloride

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-Fluoropyridine-3-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a pivotal, bifunctional building block in modern synthetic and medicinal chemistry. Its structure, featuring a highly reactive acyl chloride and an electronically modified fluorinated pyridine ring, offers a unique combination of synthetic handles for the construction of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, reactivity profile, synthetic routes, and strategic applications, particularly within the drug discovery pipeline. The narrative is grounded in established chemical principles and supported by field-proven protocols, offering researchers a comprehensive resource for utilizing this versatile reagent.

Molecular Identity and Core Physicochemical Properties

This compound is a derivative of nicotinic acid (pyridine-3-carboxylic acid). The introduction of a fluorine atom at the 2-position significantly alters the electronic landscape of the pyridine ring, which in turn influences the reactivity of the carbonyl chloride at the 3-position.

The strategic placement of the fluorine atom, the most electronegative element, imparts a strong inductive electron-withdrawing effect. This effect, coupled with the inherent electron-deficient nature of the pyridine ring, enhances the electrophilicity of the carbonyl carbon, making it an exceptionally potent acylating agent. This electronic modulation is a cornerstone of its utility in synthesis.

Table 1: Core Molecular Identifiers and Properties

| Property | Value | Source/Comment |

| IUPAC Name | This compound | Derived from structure |

| Molecular Formula | C₆H₃ClFNO | Calculated |

| Molecular Weight | 159.55 g/mol | Calculated[1] |

| CAS Number | Not uniquely assigned in public databases; often conflated with isomers. Researchers should verify by structure. | - |

| Canonical SMILES | C1=CC=C(N=C1F)C(=O)Cl | Derived from structure |

| Appearance | Predicted to be a colorless to yellow liquid or low-melting solid, likely fuming in moist air. | Inferred from analogous acyl chlorides. |

| Solubility | Reacts violently with water and other protic solvents. Soluble in anhydrous, non-polar organic solvents (e.g., Dichloromethane, Chloroform, THF, Dioxane). | Based on the reactivity of acyl chlorides[2]. |

The Duality of Reactivity: Acyl Substitution and Aromatic Substitution

The chemical behavior of this compound is dominated by two potential sites for nucleophilic attack. Understanding the hierarchy of this reactivity is critical for predictable synthetic design.

Primary Reactivity: Nucleophilic Acyl Substitution

The carbonyl chloride is the most electrophilic center and the primary site of reaction. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reaction is typically rapid and high-yielding, forming the basis of its function as a scaffold-linking reagent.

-

Causality: The extreme polarization of the C-Cl bond in the acyl chloride moiety, amplified by the electron-withdrawing pyridine ring and 2-fluoro substituent, makes the carbonyl carbon highly susceptible to nucleophilic attack.

Secondary Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is a viable leaving group for Nucleophilic Aromatic Substitution (SNAr). The rate of SNAr on halo-pyridines is dramatically accelerated by the presence of fluorine compared to chlorine. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine[3][4].

-

Expert Insight: While the acyl chloride is far more reactive under standard conditions, the potential for SNAr at the C2 position should not be overlooked, especially when using strong nucleophiles at elevated temperatures or after the acyl chloride has been consumed. This secondary reactivity can be exploited for sequential functionalization of the pyridine core.

Caption: General workflow for the synthesis of the target acyl chloride.

Spectroscopic Characterization Profile (Predicted)

Direct spectroscopic data for this specific compound is not widely published. However, a robust characterization profile can be predicted based on the known effects of its functional groups and data from analogous structures.[5][6][7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature | Rationale |

| IR Spectroscopy | Strong, sharp C=O stretch at ~1770-1810 cm⁻¹; C-F stretch at ~1200-1250 cm⁻¹; Aromatic C=C/C=N stretches at ~1550-1600 cm⁻¹. | The high frequency of the C=O stretch is characteristic of a highly electrophilic acyl chloride. The C-F and aromatic stretches are typical for fluoropyridine systems.[7] |

| ¹H NMR | Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), exhibiting complex splitting patterns (doublets of doublets, etc.) due to H-H and H-F coupling. | The deshielding is due to the electron-deficient aromatic ring. Coupling constants will be informative of the proton positions relative to the nitrogen and fluorine atoms. |

| ¹³C NMR | Carbonyl carbon at δ ~160-168 ppm; Aromatic carbons from δ ~110-165 ppm. The carbon bearing the fluorine (C2) will show a large ¹JCF coupling constant (~240-260 Hz). | Chemical shifts are standard for this class of compound. Large C-F coupling constants are a definitive diagnostic feature. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons, in the characteristic range for fluoropyridines. | Provides unambiguous confirmation of the fluorine's presence and electronic environment. |

Strategic Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] this compound serves as a high-value intermediate for introducing this motif, with the fluorine atom providing additional benefits.

-

Amide Synthesis: Its primary use is in coupling with primary or secondary amines to form amides, a ubiquitous linkage in pharmaceuticals.

-

Ester Synthesis: Reaction with alcohols or phenols yields esters, which can act as prodrugs or key structural elements.

-

Fine-Tuning Physicochemical Properties: The 2-fluoropyridine moiety can significantly improve a drug candidate's profile.[10]

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

pKa Modulation: The electron-withdrawing fluorine atom lowers the basicity of the pyridine nitrogen, which can alter a compound's ionization state, solubility, and cell permeability.[10]

-

Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and selectivity.

-

Caption: Core application in amide synthesis for drug development.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents significant handling challenges. Adherence to strict safety protocols is mandatory.

-

Hazards:

-

Handling Protocol:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[2][14]

-

Use only flame-dried glassware and anhydrous solvents under an inert atmosphere (N₂ or Ar).

-

Transfers should be performed via syringe or cannula to avoid exposure to atmospheric moisture.

-

Have a quench solution (e.g., sodium bicarbonate) and appropriate spill kits readily available.

-

-

Storage:

References

- PubChem. (n.d.). 2-Chloro-6-fluoropyridine-3-carbonyl chloride. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Cam-Serrano, A., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- Organic Syntheses. (n.d.). Procedure for N-pyridinylation of amides.

- PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride.

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

- ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

Sources

- 1. scbt.com [scbt.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. dovepress.com [dovepress.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Fluoropyridine-3-carbonyl chloride: Synthesis, Reactivity, and Applications for the Research Scientist

Core Compound Analysis: Structure and Properties

2-Fluoropyridine-3-carbonyl chloride is a derivative of pyridine, a fundamental heterocyclic scaffold in numerous bioactive molecules. The introduction of a fluorine atom at the 2-position and a carbonyl chloride group at the 3-position imparts unique electronic properties and reactivity to the molecule.

Structure:

A Technical Guide to 2-Fluoropyridine-3-carbonyl chloride for Chemical Research and Development

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Fluoropyridine-3-carbonyl chloride is a key heterocyclic building block of significant interest in medicinal chemistry and the broader chemical industry. Its structure, featuring a pyridine ring substituted with a highly reactive acyl chloride at the 3-position and a fluorine atom at the 2-position, provides a unique combination of reaction handles. This dual functionality allows for sequential, regioselective modifications, making it an invaluable tool for constructing complex molecular architectures. The incorporation of a fluorine atom, a common strategy in modern drug design, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The acyl chloride group serves as a potent electrophile for introducing the 2-fluoronicotinoyl moiety via acylation reactions with a wide range of nucleophiles.

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. Researchers should note that while some suppliers list the compound directly, others may offer it as "2-Fluoronicotinoyl chloride." It is crucial to verify the CAS Number to ensure the correct isomer is procured. Availability is typically in research-grade purities, suitable for laboratory-scale synthesis and early-stage drug discovery projects.

| Supplier | Product Name/Synonym(s) | Purity/Grade | CAS Number |

| JHECHEM CO LTD | This compound | 99.00% | 119899-26-2 |

| HANGZHOU LEAP CHEM CO., LTD. | 3-Pyridinecarbonyl chloride, 2-fluoro- | 99.00% | 119899-26-2 |

| Compound Net Biotechnology Inc. | This compound | Industrial Grade/95% | 119899-26-2 |

Note: This table is illustrative. Stock levels and availability are subject to change. Direct inquiry with suppliers is recommended for the most current information.

Physicochemical Properties and Safety Data

Accurate physical and chemical data are paramount for experimental design and safety. While a comprehensive, experimentally verified dataset for this compound is not aggregated in a single public database, properties can be inferred from related structures and supplier safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO | N/A |

| Molecular Weight | 159.55 g/mol | N/A |

| CAS Number | 119899-26-2 | N/A |

| Appearance | (Expected) Colorless to yellow liquid or low-melting solid | N/A |

Safety & Handling

As an acyl chloride, this compound is expected to be highly reactive and corrosive. It will react violently with water and other protic solvents, releasing corrosive HCl gas. All handling must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Key Hazard Statements (Anticipated based on class):

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Reacts violently with water.

Recommended PPE:

-

Eye/Face Protection: Safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Respiratory Protection: Use only in a certified fume hood.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Synthesis Protocol

The most direct and standard method for preparing this compound is via the chlorination of its corresponding carboxylic acid, 2-fluoro-3-pyridinecarboxylic acid (also known as 2-fluoronicotinic acid).

Experimental Protocol: Synthesis from 2-Fluoronicotinic Acid

This protocol is based on the well-established conversion of carboxylic acids to acyl chlorides using thionyl chloride[1].

Materials:

-

2-Fluoronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry round-bottom flask with a reflux condenser and gas outlet/drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry round-bottom flask with 2-fluoronicotinic acid (1.0 equivalent).

-

Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the slurry at room temperature. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, the resulting crude oil can be co-evaporated with anhydrous toluene two or three times.

-

Product: The resulting residue is the crude this compound, which can often be used in the next step without further purification. If high purity is required, vacuum distillation can be performed.

Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid into the much more reactive acyl chloride. The reaction produces gaseous byproducts (HCl and SO₂) which are easily removed, driving the reaction to completion.

Caption: Dual reactivity pathways of this compound.

Conclusion

This compound is a commercially available and highly versatile reagent for chemical synthesis. Its orthogonal reactive sites—an acyl chloride for amide/ester formation and an activated fluorine for SNAr reactions—provide chemists with a robust platform for the synthesis of complex, fluorinated heterocyclic compounds. This strategic utility ensures its continued importance as a valuable building block in the design and development of novel pharmaceuticals and agrochemicals.

References

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Umemoto, T., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Catalysis.

- Fagnoni, M., et al. (2003). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.

- PubChem. (n.d.). 2-Chloro-6-fluoropyridine-3-carbonyl chloride.

- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride.

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoropyridine-3-carbonyl chloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 2-Fluoropyridine-3-carbonyl chloride. As a highly reactive and valuable building block in medicinal chemistry, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental success. This guide moves beyond mere procedural steps to explain the chemical causality behind recommended protocols, fostering a culture of informed safety and scientific integrity.

Section 1: Physicochemical Profile and Structural Attributes

This compound is a bifunctional reagent of significant interest in the synthesis of complex organic molecules. The presence of the highly reactive acyl chloride group, combined with a fluorine-substituted pyridine ring, makes it a versatile precursor for introducing the 2-fluoropyridine-3-carboxamide moiety into target structures. Fluorine's unique properties can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making fluorinated heterocycles like this one crucial in modern drug discovery.[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The following table summarizes key properties. Data for the exact compound is sparse; therefore, properties are estimated based on structurally similar compounds like 2-chloropyridine-3-carbonyl chloride and 2-fluoropyridine.

| Property | Value / Description | Rationale / Analog Source |

| Molecular Formula | C₆H₃ClFNO | - |

| Molecular Weight | 159.55 g/mol | - |

| Appearance | Likely a low-melting solid or liquid, potentially colorless to yellow/brown. | Acyl chlorides and fluoropyridines can be liquids or low-melting solids.[3] |

| Melting Point | Estimated: 35-45 °C | Analog: 2-Chloropyridine-3-carbonyl chloride melts at 39-44 °C. |

| Boiling Point | Decomposes upon heating. | Acyl chlorides are thermally sensitive. |

| Reactivity | Reacts violently with water and other protic solvents. | Characteristic of all acyl chlorides.[4][5] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its acyl chloride functional group. This group is exceptionally electrophilic and susceptible to rapid hydrolysis.

GHS Hazard Classification (Anticipated):

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[6][7]

-

Serious Eye Damage, Category 1 (H318): Causes serious eye damage.[7][8]

-

Acute Toxicity, Oral/Inhalation/Dermal: Likely harmful if swallowed, inhaled, or in contact with skin.[7][8][9]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[7][10][11]

-

EUH014: Reacts violently with water.[5]

Core Chemical Hazards

-

Extreme Corrosivity: The fundamental danger of this reagent is its rapid and exothermic reaction with water, including atmospheric moisture or moisture on skin and mucous membranes. This hydrolysis reaction is not merely a degradation pathway but a hazard-generating event, producing two corrosive products: Hydrochloric Acid (HCl) and 2-Fluoronicotinic Acid. This is why immediate, severe burns occur upon contact.[4][5]

-

Inhalation Hazard: The vapor and any aerosolized particles are highly irritating to the respiratory tract.[11] Inhalation can cause coughing, shortness of breath, and potentially lead to delayed-onset pulmonary edema, a serious medical condition.[4] The HCl gas generated from hydrolysis is also a potent respiratory irritant.

-

Reactivity and Incompatibility: This compound is incompatible with a wide range of common laboratory chemicals. Understanding these incompatibilities is crucial for preventing runaway reactions.

-

Thermal Decomposition: When heated, the compound can decompose, releasing a cocktail of toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[8][14]

Caption: Hydrolysis pathway leading to corrosive byproducts.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing the elimination and control of hazards at their source, is mandatory. PPE is the final line of defense.

Hierarchy of Controls

Caption: The hierarchy of safety controls.

-

Engineering Controls (Primary Barrier):

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, MUST be performed inside a certified chemical fume hood to contain corrosive vapors and protect the user from inhalation exposure.[15][16]

-

Safety Shower & Eyewash Station: Must be located in immediate proximity to the work area. Their location must be unobstructed and clearly marked. This is non-negotiable for providing immediate decontamination in case of a splash.[12][16]

-

-

Personal Protective Equipment (PPE) (Secondary Barrier): Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[15] The following specific PPE is mandatory:

| PPE Category | Specification & Standard | Rationale |

| Eye & Face Protection | Chemical safety goggles and a full-face shield. Must comply with ANSI Z87.1 (US) or EN 166 (EU).[10][12] | Protects against splashes of the corrosive liquid and corrosive vapors. A face shield protects the entire face from severe burns. |

| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a laminate like Silver Shield/4H®). A lighter nitrile glove may be worn underneath. Inspect gloves before every use.[6][10] | Acyl chlorides can penetrate standard thin nitrile gloves quickly. A robust glove material is required for adequate protection during handling. |

| Body Protection | A flame-resistant laboratory coat, worn fully buttoned. A chemical-resistant apron should be worn over the lab coat.[6][17] | Provides a barrier against splashes and spills, protecting skin and personal clothing. |

| Respiratory Protection | Typically not required if all work is conducted in a functional fume hood. For emergency situations or potential exposure above limits, a NIOSH/CEN-approved respirator with an acid gas cartridge is necessary.[10][12] | Engineering controls are the primary method for respiratory protection. Respirators are for non-routine tasks and emergencies. |

Section 4: Standard Operating Procedures (SOPs) for Safe Handling & Storage

Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear of incompatible materials (especially water and alcohols), and all required PPE is donned correctly.

-

Inert Atmosphere: Due to its water reactivity, handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible. Use dry glassware and syringes.[5][16]

-

Dispensing: If the reagent is a solid, briefly flush the container with inert gas before opening. Weigh the required amount in a tared, sealed container within the fume hood. If it is a liquid, use a syringe with a needle long enough to reach below the liquid surface to avoid pulling vapors.

-

Reaction Addition: Add the reagent to the reaction mixture slowly and in a controlled manner. Be mindful of potential exotherms.

-

Post-Handling: Tightly seal the reagent container immediately after use. Decontaminate any surfaces, and properly dispose of contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container. Wash hands thoroughly after removing gloves.[10][12]

Storage Protocol

-

Conditions: Store in a cool, dry, well-ventilated area specifically designated for corrosive and water-reactive materials.[5][7] The storage temperature should be refrigerated (2-8 °C) to minimize degradation and vapor pressure.[7]

-

Container: Keep the container tightly sealed to prevent moisture ingress. The original container is preferred.[17] Storing under an inert gas blanket is best practice.

-

Segregation: Store away from incompatible materials, particularly bases, alcohols, amines, and oxidizing agents.[12][16] Do not store in metal containers unless they have a resistant inner liner.[6][17]

Section 5: Emergency Response & First Aid

Immediate action is critical in any exposure scenario.

Spill Response (Small Spill, <100 mL inside a Fume Hood)

-

Alert & Restrict: Alert personnel in the immediate area and restrict access. Ensure the fume hood continues to operate.[15]

-

Assess: If the spill is large, involves fire, or you are not trained to handle it, evacuate and call emergency services.

-

Neutralize & Absorb: Cover the spill with a dry, inert absorbent material such as dry sand, vermiculite, or a commercial sorbent rated for corrosive spills. DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels or sawdust.[4]

-

Collect: Using spark-proof tools, carefully collect the absorbed material into a clearly labeled, sealable hazardous waste container.[12]

-

Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol), followed by a soap and water wash.

-

Dispose: Manage all cleanup materials as hazardous waste according to institutional and local regulations.[17]

First Aid Measures

| Exposure Route | Immediate Action |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[6][15] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing and shoes. A safety shower is ideal. Seek immediate medical attention.[6][16] |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15-30 minutes, holding the eyelids open. Use an eyewash station. Remove contact lenses if possible. Seek immediate medical attention.[6][15][18] |

| Ingestion | DO NOT INDUCE VOMITING. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10] |

Note for Medical Personnel: In all cases of exposure, provide the Safety Data Sheet (SDS) for this chemical to the responding medical professionals.[15] Symptoms like pulmonary edema may be delayed.[4]

Section 6: Application in Organic Synthesis & Drug Development

This compound is a powerful synthetic tool precisely because of its dual reactivity, enabling sequential and diverse molecular elaborations.

-

Acylation Reactions: The acyl chloride is a potent electrophile used to form amides, esters, and ketones. It readily reacts with nucleophiles like amines and alcohols. This is the primary mode of reactivity for incorporating the core molecular fragment.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position of the pyridine ring is activated towards substitution by strong nucleophiles. The reaction of 2-fluoropyridine is reported to be significantly faster than that of 2-chloropyridine, making it an excellent leaving group in SNAr chemistry.[19] This allows for the subsequent introduction of various functional groups (e.g., amines, thiols, alkoxides) at the C2 position after the initial acylation has been performed.

Caption: Dual reactivity pathways for synthetic applications.

Section 7: Waste Disposal

All waste containing this compound, including reaction residues and contaminated materials, must be treated as hazardous waste.

-

Quenching: Unused or residual reactive material should be cautiously quenched before disposal. This can be done by slowly adding the material to a stirred, non-protic solvent like THF, followed by the slow addition of a less reactive alcohol like isopropanol. The process is exothermic and should be done in an ice bath within a fume hood.

-

Collection: Collect all quenched residues and contaminated solid waste in a designated, properly labeled hazardous waste container.

-

Compliance: Always follow federal, state, and local regulations for hazardous waste disposal.[17] Never discharge chemical waste into drains or sewers.[11]

References

- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. Available at: https://www.wcu.edu/learn/colleges-schools-and-departments/cas/chem-phys/safety-information-and-training/sops/acetyl-chloride-sop.aspx

- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Available at: https://www.cdhfinechemical.com/images/product/msds/2-FLUORO_PYRIDINE_MSDS.pdf

- SAFETY DATA SHEET - 2-Fluoropyridine. Fisher Scientific. Available at: https://www.fishersci.com/sds-repository

- Acetyl chloride - SAFETY DATA SHEET. Fisher Scientific. Available at: https://www.fishersci.com/sds-repository

- Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. Available at: https://www.chemos.de/sdb/Acetyl_chloride_EN_sdb.pdf

- Acrylyl chloride - Report. CAMEO Chemicals | NOAA. Available at: https://cameochemicals.noaa.gov/chemical/2444

- Pyridine-2-carbonyl Chloride Hydrochloride Safety Data Sheet. TCI AMERICA. Available at: https://www.labscoop.

- SAFETY DATA SHEET - Pyridine-2-carbonyl Chloride Hydrochloride. TCI Chemicals. Available at: https://www.tcichemicals.com/BE/en/assets/sds/P0619_EN.pdf

- Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. Available at: https://nj.gov/health/eoh/rtkweb/documents/fs/0013.pdf

- Personal Protective Equipment (PPE). CHEMM.

- 3-(Trifluoromethyl)pyridine-2-carbonyl chloride Safety Data Sheet. AK Scientific, Inc.Available at: https://www.aksci.com/sds/7011DF_sds.pdf

- SAFETY DATA SHEET - 2-Chloropyridine-3-carboxaldehyde. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/sds/aldrich/c70002

- 2-Chloro-3-fluoropyridine - Safety Data Sheet. ChemicalBook. Available at: https://www.chemicalbook.com/ShowMSDS.aspx?msdsno=17282-04-1_US_EN

- SAFETY DATA SHEET - 2-Chloro-3-fluoropyridine. Fisher Scientific. Available at: https://www.fishersci.com/sds-repository

- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Medium. Available at: https://medium.com/@zhengzhoualfa/exploring-the-synthesis-and-applications-of-3-fluoropyridine-cas-372-47-4-6101c5f3565e

- 2-Fluoropyridine-5-carbonyl chloride Safety Data Sheet. Synquest Labs. Available at: https://www.synquestlabs.com/sites/default/files/sds/4H16-7-X8.pdf

- Pyridine-2-carbonyl chloride Safety Data Sheet. Apollo Scientific. Available at: https://www.apolloscientific.co.uk/msds/OR20043_msds.pdf

- SAFETY DATA SHEET - 2-Chloropyridine-4-carbonyl chloride. Fisher Scientific. Available at: https://www.fishersci.com/sds-repository

- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. Available at: https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-18-586.pdf

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC | NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3437482/

- 2-Fluoropyridine-5-carbonyl chloride. CPHI Online. Available at: https://www.cphi-online.com/2-fluoropyridine-5-carbonyl-chloride-p10051786.html

- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/37018767/

- Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00977a

- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC | NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381667/

- 2-Chloropyridine-3-carbonyl chloride 98. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/496098

- 2-Fluoropyridine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoropyridine

- 2-Fluoropyridine-3-carbonitrile | CAS 3939-13-7. Ossila. Available at: https://www.ossila.com/products/2-fluoropyridine-3-carbonitrile

- Preparation method of fluoropyridine compounds. Google Patents. Available at: https://patents.google.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. wcu.edu [wcu.edu]

- 16. fishersci.com [fishersci.com]

- 17. content.labscoop.com [content.labscoop.com]

- 18. chemos.de [chemos.de]

- 19. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity of 2-Fluoropyridine-3-carbonyl chloride with Nucleophiles

Introduction

2-Fluoropyridine-3-carbonyl chloride is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the pyridine ring, coupled with the reactive acyl chloride functionality, make it a valuable reagent for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive exploration of the reactivity of this compound with various nucleophiles, offering insights into reaction mechanisms, practical experimental protocols, and the strategic considerations necessary for its effective utilization in synthetic chemistry.

The presence of a fluorine atom at the 2-position of the pyridine ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. This is due to the strong electron-withdrawing nature of fluorine, which enhances the electrophilicity of the pyridine ring and facilitates the displacement of the fluoride ion by a wide range of nucleophiles.[1][2] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[1][2] This heightened reactivity allows for SNAr reactions to proceed under milder conditions, making it compatible with complex molecules bearing sensitive functional groups.[1][2]

Simultaneously, the carbonyl chloride group at the 3-position is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles to form amides, esters, and ketones.[3][4] The strategic manipulation of these two reactive sites allows for the selective synthesis of diverse 2,3-disubstituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[5]

This guide will delve into the specific reactions of this compound with common classes of nucleophiles, providing both mechanistic understanding and practical guidance for laboratory synthesis.

Reactivity with Amine Nucleophiles: Amide Bond Formation

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of 2-fluoropyridine-3-carboxamides. This transformation proceeds via a nucleophilic acyl substitution mechanism.[3][4]

Mechanism of Amidation

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[6][7] The mechanism involves the initial attack of the amine nucleophile on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.[3][8] This intermediate then collapses, expelling the chloride leaving group to yield the corresponding amide.[3][8]

Caption: General mechanism for amide formation.

Experimental Protocol: Synthesis of N-benzyl-2-fluoropyridine-3-carboxamide

This protocol provides a representative procedure for the amidation of this compound.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-fluoropyridine-3-carboxamide.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Yield (%) |

| This compound | 159.55 | 1.0 | - |

| Benzylamine | 107.15 | 1.1 | - |

| N-benzyl-2-fluoropyridine-3-carboxamide | 230.24 | - | Typically >90% |

Reactivity with Alcohol and Phenol Nucleophiles: Esterification

This compound reacts readily with alcohols and phenols to form the corresponding esters. These reactions are typically performed in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction.[6]

Mechanism of Esterification

Similar to amidation, esterification proceeds through a nucleophilic acyl substitution mechanism.[6][8] The alcohol or phenol acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[8] Subsequent collapse of this intermediate with the expulsion of the chloride ion yields the ester product.[8] Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate.[6]

Caption: Experimental workflow for esterification.

Experimental Protocol: Synthesis of Phenyl 2-fluoropyridine-3-carboxylate

This protocol outlines a general procedure for the esterification of this compound with a phenol.

Materials:

-

This compound

-

Phenol

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve phenol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to obtain phenyl 2-fluoropyridine-3-carboxylate.

Reactivity with Carbon Nucleophiles: Friedel-Crafts Acylation

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the acyl chloride functionality of this compound can participate in Friedel-Crafts acylation reactions with electron-rich aromatic compounds.[9][10][11] This reaction allows for the formation of a carbon-carbon bond and the synthesis of aryl ketones.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[9][11] It requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride to form a highly electrophilic acylium ion.[9][11] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a monoacylated product.[9]

Caption: Simplified Friedel-Crafts acylation mechanism.

Considerations for Friedel-Crafts Acylation

-

Substrate Scope: The aromatic nucleophile must be sufficiently electron-rich to undergo electrophilic attack. The reaction works well with arenes like benzene, toluene, and anisole.

-

Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because both the starting acyl chloride and the product ketone can form complexes with it.[10]

-

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide, at low temperatures to control the reactivity.

Competing Reactivity: Nucleophilic Aromatic Substitution (SNAr)

A key feature of 2-fluoropyridine derivatives is their susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position.[5][1][2] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates this position for nucleophilic attack. While the primary focus of this guide is the reactivity of the carbonyl chloride, it is crucial to consider the potential for competing SNAr reactions, especially when using strong nucleophiles or elevated temperatures.

The rate of SNAr at the 2-position of a pyridine ring is significantly enhanced by the presence of a fluorine atom compared to other halogens.[1][2][12] This high reactivity can be exploited for the synthesis of 2-substituted pyridine derivatives. However, when the desired reaction is at the carbonyl chloride, reaction conditions must be carefully controlled to minimize unwanted SNAr.

Factors Influencing SNAr vs. Acyl Substitution

| Factor | Favors Acyl Substitution | Favors SNAr |

| Nucleophile | Weaker, less basic nucleophiles (e.g., alcohols, phenols) | Stronger, more basic nucleophiles (e.g., alkoxides, amides) |

| Temperature | Low temperatures (0 °C to room temperature) | Elevated temperatures |

| Reaction Time | Shorter reaction times | Longer reaction times |

By carefully selecting the nucleophile and maintaining mild reaction conditions, it is generally possible to achieve selective reaction at the carbonyl chloride position.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide range of substituted pyridine derivatives. Its dual reactivity, encompassing both nucleophilic acyl substitution at the carbonyl chloride and potential nucleophilic aromatic substitution at the 2-position, offers both synthetic opportunities and challenges. A thorough understanding of the underlying reaction mechanisms and careful control of experimental conditions are paramount for achieving the desired chemical transformations. This guide has provided a detailed overview of the reactivity of this versatile reagent with common nucleophiles, along with practical experimental protocols, to aid researchers in its effective application in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). Exploring 2-Fluoropyridine: Properties, Applications, and Manufacturing.

- Royal Society of Chemistry. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.

- BYJU'S. (n.d.). Nucleophilic Acyl Substitution.

- American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC.

- National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

- YouTube. (2016). Nucleophilic Acyl Substitutions.

- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

- Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- National Institutes of Health. (n.d.). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC.

- ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Semantic Scholar. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- American Chemical Society. (n.d.). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society.

- OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine.

- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.

- Chembeta. (n.d.). Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC.

- Royal Society of Chemistry. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry.

- ResearchGate. (n.d.). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

- ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.

- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.

- SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.

- PubMed. (n.d.). α-Fluorination of carbonyls with nucleophilic fluorine.

- YouTube. (2021). Esterification using Acid Chloride and Alcohol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. innospk.com [innospk.com]

- 6. orgosolver.com [orgosolver.com]

- 7. pure.hud.ac.uk [pure.hud.ac.uk]

- 8. youtube.com [youtube.com]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

The Indispensable Role of Fluorinated Pyridine Building Blocks: A Technical Guide for Drug Discovery and Beyond

Abstract

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of fluorinated pyridine building blocks, delving into their synthesis, the profound impact of fluorination on their physicochemical properties, and their application in the development of novel therapeutics and functional materials. We will examine key synthetic methodologies, including nucleophilic and electrophilic fluorination strategies, providing experimentally validated protocols. Furthermore, this guide will elucidate the nuanced effects of fluorine substitution on pKa and lipophilicity, critical parameters in drug design, supported by curated data. Through a combination of expert analysis, detailed protocols, and visual representations of reaction mechanisms and structure-property relationships, this document serves as a comprehensive resource for researchers and professionals in the field.

Introduction: The Power of Fluorine in the Pyridine Ring

The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of pharmaceuticals and agrochemicals.[1][2] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, influencing solubility and target engagement. The introduction of fluorine, the most electronegative element, into this versatile heterocycle can dramatically and often predictably alter its electronic properties, metabolic stability, and bioavailability.[3][4][5]

The judicious placement of fluorine atoms can lead to:

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the electron density of the pyridine ring, thereby decreasing the basicity of the nitrogen atom.[5] This can be crucial for optimizing drug-receptor interactions and improving oral absorption.

-

Tuning of Lipophilicity (logP/logD): The effect of fluorine on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, extensive fluorination may decrease it due to powerful inductive effects.[6] This allows for fine-tuning of a molecule's ability to cross biological membranes.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Conformational Control: Fluorine's small size and unique electronic properties can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its biological target.[3]

These combined effects have made fluorinated pyridines highly sought-after building blocks in the quest for safer and more effective drugs.

Navigating the Synthetic Landscape: Crafting Fluorinated Pyridines

The synthesis of fluorinated pyridines can be broadly categorized into two main approaches: nucleophilic and electrophilic fluorination. The choice of method depends on the desired substitution pattern, the nature of the starting material, and the required scale.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction

Nucleophilic aromatic substitution is a powerful method for introducing fluorine into a pyridine ring, particularly at the 2- and 4-positions. The electron-withdrawing nitrogen atom activates these positions for nucleophilic attack.[7][8][9] The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, and the stability of this intermediate is key to the reaction's success.[7]

Caption: Mechanism of Nucleophilic Aromatic Substitution on a Fluoropyridine.

Experimental Protocol 1: Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine [10]

This protocol describes the synthesis of 2,6-difluoropyridine via a halogen exchange (Halex) reaction, a common type of SNAr.

-

Materials: 2,6-Dichloropyridine, Anhydrous Potassium Fluoride (KF), Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a distillation apparatus, combine 2,6-dichloropyridine and a molar excess of anhydrous potassium fluoride in dimethyl sulfoxide.

-

Heat the reaction mixture to a temperature of 175-192°C with vigorous stirring.[10]

-

The 2,6-difluoropyridine product is distilled from the reaction mixture as it is formed.

-

The collected distillate can be further purified by redistillation.

-

Causality Behind Experimental Choices:

-

Anhydrous KF: The use of anhydrous potassium fluoride is crucial as the presence of water can lead to the formation of hydroxypyridine byproducts.[7]

-

High Temperature: SNAr reactions on heteroaromatics often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.[7]

-

DMSO as Solvent: A polar aprotic solvent like DMSO is used to solubilize the potassium fluoride and to facilitate the nucleophilic attack by solvating the potassium cation, leaving the fluoride anion more reactive.[7]

-

Distillation: Continuous removal of the product drives the equilibrium of the reaction towards the formation of 2,6-difluoropyridine.

Experimental Protocol 2: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [6]

This protocol illustrates the displacement of a nitro group, which is a good leaving group in SNAr reactions.

-

Materials: Methyl 3-nitropyridine-4-carboxylate, Cesium Fluoride (CsF), Anhydrous Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

To a solution of methyl 3-nitropyridine-4-carboxylate in dry DMSO, add a molar excess of cesium fluoride.[6]

-

Heat the reaction mixture at 120°C for approximately 90 minutes under a nitrogen atmosphere.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

The combined organic layers are dried and concentrated, and the crude product is purified by flash chromatography to yield methyl 3-fluoropyridine-4-carboxylate.[6]

-

Electrophilic Fluorination: Accessing Diverse Regioisomers

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine atom ("F+"). This approach is particularly useful for synthesizing fluoropyridines with substitution patterns that are not easily accessible through SNAr reactions. Reagents such as Selectfluor® are widely used due to their stability, safety, and high reactivity.[11][12]

Caption: Generalized Mechanism of Electrophilic Fluorination of a Pyridine Derivative.

Experimental Protocol 3: Synthesis of 2-(Fluoromethyl)pyridines via Electrophilic Fluorination of 1,2-Dihydropyridines [13]

This protocol demonstrates a method to introduce a fluoromethyl group onto the pyridine ring.

-

Materials: 1,2-Dihydropyridine derivative, Selectfluor®, Acetonitrile.

-

Procedure:

-

Dissolve the 1,2-dihydropyridine starting material in acetonitrile in a reaction vessel under an argon atmosphere and cool to 0°C.[13]

-

Slowly add a solution of Selectfluor® in acetonitrile to the cooled solution.[13]

-

The intermediate 3-fluoro-3,6-dihydropyridines are formed and can be used without further purification.

-

Further reaction of these intermediates with Selectfluor® can lead to the formation of 2-(fluoromethyl)pyridines.[13]

-

Causality Behind Experimental Choices:

-

Selectfluor®: This reagent is a source of electrophilic fluorine that is relatively safe and easy to handle compared to other fluorinating agents like elemental fluorine.[11]

-

Low Temperature: The reaction is carried out at 0°C to control the reactivity of the fluorinating agent and to minimize potential side reactions.

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of reaction as it can dissolve both the substrate and the fluorinating agent.

The Impact of Fluorine on Physicochemical Properties: A Quantitative Look

The introduction of fluorine into a pyridine ring has a profound and predictable impact on its key physicochemical properties, namely its basicity (pKa) and lipophilicity (logP). Understanding these changes is critical for the rational design of drug candidates.[3][5]

Basicity (pKa)

The pKa of the conjugate acid of a pyridine is a measure of the basicity of the nitrogen atom. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a lower pKa value (i.e., the pyridine becomes less basic).[14]

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.95 (estimated) |

| 2,6-Difluoropyridine | -2.94 |

Note: pKa values can vary slightly depending on the measurement conditions.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a crucial parameter for drug absorption and distribution. The effect of fluorine on logP is not as straightforward as its effect on pKa.

-

Single Fluorine Substitution: Generally, the replacement of a hydrogen atom with a fluorine atom increases the lipophilicity of the molecule. This is because fluorine is more hydrophobic than hydrogen.

-

Multiple Fluorine Substitutions: With increasing fluorination, the logP value may not increase linearly and can even decrease. This is attributed to the strong inductive effects of multiple fluorine atoms, which can alter the molecule's overall polarity and solvation properties.[6]

| Compound | logP |

| Pyridine | 0.65 |

| 2-Fluoropyridine | 0.93 |

| 3-Fluoropyridine | 0.81 |

| 2,6-Difluoropyridine | 1.03 |

| Pentafluoropyridine | 1.41 |

Note: logP values can be calculated or determined experimentally and may vary between different methods.

Applications in Drug Discovery: A Case Study of Ivosidenib

The value of fluorinated pyridine building blocks is exemplified by their incorporation into numerous approved drugs. A notable example is Ivosidenib , an inhibitor of isocitrate dehydrogenase 1 (IDH1) used in the treatment of acute myeloid leukemia. The synthesis of Ivosidenib utilizes a fluorinated pyridine derivative, highlighting the importance of these building blocks in the construction of complex and medicinally relevant molecules.

Conclusion

Fluorinated pyridine building blocks are indispensable tools for medicinal chemists and materials scientists. Their synthesis, while requiring careful consideration of methodology, provides access to a vast chemical space with tunable physicochemical properties. The ability to modulate pKa and lipophilicity, coupled with the potential to enhance metabolic stability, ensures that these scaffolds will continue to play a pivotal role in the development of next-generation pharmaceuticals and advanced materials. This guide has provided a foundational understanding of the synthesis and properties of fluorinated pyridines, offering both theoretical insights and practical, experimentally-grounded protocols to aid researchers in their endeavors.

References

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

- Selectfluor: mechanistic insight and applications. Accounts of Chemical Research. [Link]

- Process for making 2,6-difluoro pyridine.

- Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society. [Link]

- Electrophilic fluorin

- New Synthesis of 3-Fluoropyridine Derivatives.

- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

- Synthesis of 2-fluoropyridine. PrepChem.com. [Link]

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.

- Fluorinated Building Blocks. AMERICAN ELEMENTS. [Link]

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

- Process for providing 2-fluoropyridine.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

- Common fluorine-containing building blocks.

- Calculated logD values for water-unstable pyridines 21 and 22.

- In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.

- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.

- Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

- Key compounds of this work shown in the LogP–pKa(H) plot along with...

- Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. RSC Publishing. [Link]

- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

- Applications of Fluorine in Medicinal Chemistry.

- Applications of Fluorine in Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 11. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 13. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]

- 14. pjps.pk [pjps.pk]

Investigating the Solution Stability of 2-Fluoropyridine-3-carbonyl chloride: A Guide for Synthetic and Process Chemistry

An In-depth Technical Guide: